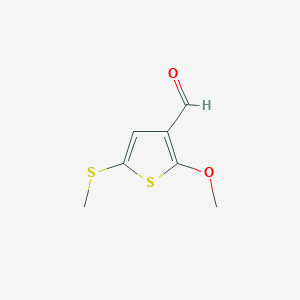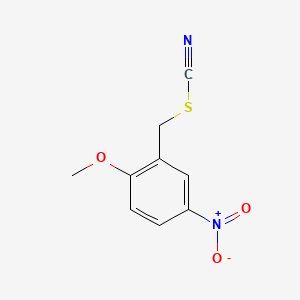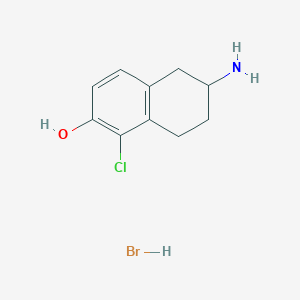
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with methoxy, methylsulfanyl, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde typically involves the functionalization of a thiophene ring. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves scalable and efficient methods such as:
Metal-Free Dehydration and Sulfur Cyclization: This method uses alkynols and elemental sulfur or EtOCS2K to produce substituted thiophenes.
Direct C-H Arylation: This phosphine-free method couples aryl or heteroaryl bromides with thiophenes using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Thiophene-3-carboxylic acid derivatives.
Reduction: Thiophene-3-methanol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylthiophene: Similar structure but lacks the formyl group.
2-Methoxy-3-thiophenecarboxaldehyde: Similar structure but lacks the methylsulfanyl group.
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
2-Methoxy-5-(methylsulfanyl)thiophene-3-carbaldehyde is unique due to the presence of both methoxy and methylsulfanyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
71908-79-7 |
|---|---|
Molecular Formula |
C7H8O2S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8O2S2/c1-9-7-5(4-8)3-6(10-2)11-7/h3-4H,1-2H3 |
InChI Key |
COQJHYPLZCNYAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(S1)SC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)






![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
